N-(4-methylbenzyl)-(2-pyrimidyl)amine
Description
Contextual Significance of Aminopyrimidine Scaffolds in Modern Medicinal Chemistry
The 2-aminopyrimidine (B69317) unit is a privileged scaffold in drug discovery, forming the structural basis for a multitude of approved drugs and clinical candidates. mdpi.com Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, facilitating strong and specific binding to protein targets. bldpharm.com This has led to the successful development of 2-aminopyrimidine derivatives as potent inhibitors of various enzymes, including protein kinases and histone deacetylases. nih.govnih.govacs.org
The therapeutic applications of compounds containing the 2-aminopyrimidine moiety are broad, encompassing treatments for cancer, infectious diseases, and inflammatory conditions. researchgate.netijper.org For instance, several kinase inhibitors used in oncology feature this core structure, highlighting its importance in targeting key signaling pathways involved in cell proliferation and survival. mdpi.comgoogle.com The structural and electronic properties of the pyrimidine (B1678525) ring can be readily modified, allowing for the fine-tuning of a compound's pharmacological profile. nih.gov
Overview of Strategic Research Directions for N-(4-methylbenzyl)-(2-pyrimidyl)amine and Related Derivatives
While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for investigation. The strategic research directions for this compound and its derivatives are largely informed by the well-established biological activities of analogous N-benzyl-2-aminopyrimidine compounds. nih.gov
A primary area of focus is oncology . Numerous N-substituted 2-aminopyrimidine derivatives have demonstrated significant anticancer activity. nih.govresearchgate.net Research into related compounds, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, has identified potent inhibitors of enzymes like USP1/UAF1 deubiquitinase, which are crucial for DNA damage response in cancer cells. nih.gov Therefore, a key research direction would be to screen this compound and its analogs for activity against various cancer cell lines and to identify their specific molecular targets within cancer-related pathways.
Another promising area is the investigation of its potential as a kinase inhibitor . The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine (B156593) base of ATP and interact with the hinge region of the kinase domain. google.com Research on 4-substituted-2-aminopyrimidines has led to the discovery of novel inhibitors of c-Jun N-terminal kinase (JNK). nih.gov Consequently, evaluating the inhibitory activity of this compound against a panel of protein kinases could uncover novel therapeutic opportunities.
Furthermore, the exploration of its activity as a histone deacetylase (HDAC) inhibitor is warranted. Dual inhibitors of cyclin-dependent kinases (CDKs) and HDACs have shown synergistic effects in cancer treatment. nih.govacs.org Given that N-benzylpyrimidin-2-amine derivatives have been designed as HDAC inhibitors, it would be logical to assess the potential of this compound in this context. nih.gov
The table below outlines potential research areas for this compound based on the activities of structurally similar compounds.
| Research Area | Rationale | Potential Molecular Targets |
| Anticancer | N-benzyl-2-aminopyrimidine analogs show potent anticancer effects. nih.govresearchgate.net | USP1/UAF1, various protein kinases, HDACs |
| Kinase Inhibition | The 2-aminopyrimidine core is a known kinase-binding motif. google.com | JNK, CDKs, other cancer-related kinases |
| HDAC Inhibition | Structurally similar compounds have been developed as HDAC inhibitors. nih.gov | Histone Deacetylases |
| Antimicrobial | The aminopyrimidine scaffold is present in various antimicrobial agents. | Bacterial and fungal enzymes |
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3/c1-10-3-5-11(6-4-10)9-15-12-13-7-2-8-14-12/h2-8H,9H2,1H3,(H,13,14,15) |
InChI Key |
PWEWIMDHNMYHKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for N 4 Methylbenzyl 2 Pyrimidyl Amine and Analogues
Primary Synthetic Routes to N-(4-methylbenzyl)-(2-pyrimidyl)amine
The direct synthesis of this compound can be accomplished through several foundational methods in organic chemistry. These routes are broadly categorized into conventional multistep protocols and modern catalytic coupling reactions.
Conventional Multistep Synthetic Protocols
Traditional approaches to synthesizing N-substituted 2-aminopyrimidines often rely on two main strategies: nucleophilic substitution on a pre-formed pyrimidine (B1678525) ring or the construction of the pyrimidine ring itself through condensation reactions.
One of the most direct conventional methods involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, from the C2 position of the pyrimidine ring. In this approach, 2-chloropyrimidine (B141910) is treated with 4-methylbenzylamine (B130917). The reaction is typically carried out by heating the reactants, often in the presence of a base like triethylamine (B128534) or potassium carbonate, and can be performed with or without a solvent. mdpi.com This method is widely used for creating diverse arylaminopyrimidines. nih.gov
| Method | Starting Materials | Key Reagents | General Conditions |
| Nucleophilic Substitution | 2-chloropyrimidine, 4-methylbenzylamine | Base (e.g., K₂CO₃, Et₃N) | Heating, often solvent-free or in DMF mdpi.commdpi.com |
| Ring-Closure Condensation | Malonaldehyde equivalent, N-(4-methylbenzyl)guanidine | Base (e.g., NaOEt) | Reflux in alcohol nih.govnih.gov |
Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The advent of transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, and the Buchwald-Hartwig amination stands out as a powerful tool for synthesizing N-aryl and N-alkyl amines. youtube.com This palladium-catalyzed cross-coupling reaction provides an efficient and highly versatile route to this compound. nih.gov
The reaction typically couples an amine with an aryl halide or triflate. For the target compound, this involves reacting 4-methylbenzylamine with 2-bromopyrimidine (B22483) or 2-chloropyrimidine. The process requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. youtube.comlibretexts.org The choice of ligand is critical for the reaction's success; bulky, electron-rich biaryl phosphine ligands such as Xantphos, SPhos, or BrettPhos are commonly employed to enhance catalytic activity and improve yields. youtube.comrsc.orgnih.gov The reaction is generally performed under an inert atmosphere in a solvent like toluene (B28343) or dioxane. nih.gov This method offers significant advantages over conventional protocols, including milder reaction conditions, higher functional group tolerance, and a broader substrate scope. libretexts.org
| Component | Examples | Purpose |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(I) dimers rsc.orgnih.gov | Source of the active Pd(0) catalyst |
| Phosphine Ligand | Xantphos, SPhos, BrettPhos | Stabilizes the catalyst, facilitates oxidative addition and reductive elimination youtube.com |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile |
| Aryl Halide | 2-Bromopyrimidine, 2-Chloropyrimidine | Electrophilic coupling partner |
Advanced Synthetic Strategies for Diversified Aminopyrimidine Derivatives
To explore structure-activity relationships and develop new molecules, chemists employ advanced strategies to create a wide range of aminopyrimidine derivatives. These methods focus on modifying different parts of the parent molecule: the pyrimidine core, the N-benzyl group, and the introduction of new cyclic systems.
Functionalization at the Pyrimidine Core
Modifying the pyrimidine ring itself is a key strategy for diversification. This can be achieved by introducing substituents at the C4, C5, and C6 positions.
A prevalent method for this is the Suzuki coupling reaction. Starting from a halogenated precursor, such as 2-amino-4-chloropyrimidine, various aryl or heteroaryl groups can be installed at the C4 position by reacting it with the corresponding boronic acid in the presence of a palladium catalyst. nih.govmdpi.com This approach allows for the synthesis of complex derivatives, such as those containing pyridinyl groups attached to the pyrimidine core. mdpi.com
Direct C-H functionalization represents a more modern and atom-economical approach. nih.govresearchgate.net Recent research has demonstrated methods for the C2-selective amination of the pyrimidine ring, which allows for the direct formation of the C-N bond without a pre-installed leaving group. nih.govresearchgate.net Additionally, 5- and 6-substituted 2-aminopyrimidines can be synthesized in a single step by reacting β-ketoesters or β-aldehydoesters with guanidine (B92328) hydrochloride, often using microwave assistance. rsc.org
Modifications of the N-Benzyl Moiety and Side Chains
Varying the substituents on the N-benzyl group is a straightforward way to generate a library of analogues. This is typically achieved by employing a diverse set of commercially or synthetically available benzylamines in the primary synthesis step (either SNAr or Buchwald-Hartwig amination). For instance, analogues with different electronic and steric properties have been created using substituted benzylamines. nih.govresearchgate.net
The required substituted benzylamines can be prepared through standard organic transformations. A common route is the reductive amination of a substituted benzaldehyde (B42025) with ammonia (B1221849) or the reduction of the corresponding benzonitrile. rsc.org The synthesis of N-benzyl-2-aminopyrimidine derivatives has been reported starting from 2-aminopyrimidine (B69317) and various benzyl (B1604629) alcohols. nih.gov Furthermore, deprotection strategies for N-benzyl groups, often using palladium-catalyzed hydrogenation, are also relevant for synthetic planning, allowing the benzyl group to be used as a protecting group for the exocyclic amine. nih.govacs.org
Introduction of Heteroaromatic and Alicyclic Substituents
Expanding the structural diversity of aminopyrimidine derivatives often involves incorporating other ring systems, including both heteroaromatic and alicyclic moieties. These substituents can be appended to either the pyrimidine core or the N-benzyl side chain.
The introduction of heteroaromatic rings, such as furan, pyrazole, or thiazole, onto the pyrimidine scaffold is frequently accomplished via palladium-catalyzed cross-coupling reactions like the Suzuki coupling. mdpi.comacs.org For example, a 2,4-dichloropyrimidine (B19661) can be sequentially functionalized, first by adding an amine at the C4 position, followed by a Suzuki coupling at the C2 position to introduce a heteroaromatic group. acs.org
Alicyclic groups can also be incorporated. The synthesis of a cyclopentylpyrimidine analogue has been reported, demonstrating the viability of attaching saturated carbocycles. acs.org Other strategies include the condensation of cyclic ketones with guanidines to form pyrimidines fused to a carbocyclic ring or the use of alicyclic amines as the nucleophile in substitution or coupling reactions. mdpi.comnih.gov
| Modification Type | Synthetic Method | Example Substituents |
| Pyrimidine Core (C4/C6) | Suzuki Coupling | Phenyl, Pyridyl nih.govmdpi.com |
| N-Benzyl Moiety | Buchwald-Hartwig / SNAr with substituted benzylamine | 4-Methoxybenzyl, 2,4-Dimethylbenzyl mdpi.comnih.gov |
| Heteroaromatic Substituent | Suzuki Coupling | Furan, Pyrazole acs.orggoogle.com |
| Alicyclic Substituent | Condensation / Coupling | Cyclopentyl acs.org |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Pharmacophoric Features for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.tr For the N-(benzyl)-(pyrimidyl)amine scaffold, several key pharmacophoric features have been identified as critical for biological activity through studies on analogous compounds. nih.govnih.gov These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). nih.govnih.gov
In the context of N-(4-methylbenzyl)-(2-pyrimidyl)amine, these features can be mapped as follows:
Hydrogen Bond Acceptors (HBA): The two nitrogen atoms within the 2-pyrimidylamine ring are primary sites for accepting hydrogen bonds from target proteins. nih.gov Studies on similar heterocyclic compounds confirm that such nitrogen atoms are often crucial for anchoring a ligand into the active site of a receptor. nih.gov
Hydrogen Bond Donor (HBD): The secondary amine group linking the benzyl (B1604629) and pyrimidine (B1678525) moieties serves as a key hydrogen bond donor. nih.govnih.gov
Aromatic and Hydrophobic Features: The 4-methylbenzyl group provides a significant hydrophobic and aromatic region. This part of the molecule can engage in van der Waals, hydrophobic, and π-π stacking interactions with nonpolar pockets within a biological target. The methyl group itself can further enhance hydrophobic interactions.
The spatial relationship between the hydrogen-bonding pyrimidine-amine core and the hydrophobic benzyl ring constitutes the fundamental pharmacophore essential for the activity observed in this class of compounds. nih.gov
Systematic Analysis of Substituent Effects on Efficacy and Selectivity
Systematic modification of a lead compound's structure is a cornerstone of medicinal chemistry, allowing researchers to probe the chemical space around a core scaffold to enhance efficacy and selectivity. For derivatives of N-benzyl-2-aminopyrimidine, the effects of substituents on both the benzyl and pyrimidine rings have been a subject of detailed investigation. nih.govmdpi.com
Studies on related pyrazolo[1,5-a]pyrimidin-7-amines demonstrated clear SAR for substituents on the benzyl portion of the molecule. mdpi.com A series of analogues with modifications at the 4'-position (equivalent to the 4-methyl position in the subject compound) showed that electron-donating groups were correlated with higher activity. mdpi.com Specifically, potent activity was observed with strong, amine-based electron donors. mdpi.com Conversely, analogues bearing electron-withdrawing groups at the same position were found to be inactive. mdpi.com
This principle is further supported by research on nitrobenzyl carbamates, where electron-donating substituents on the benzyl ring were shown to accelerate the desired fragmentation mechanism, indicating a direct electronic effect on the molecule's function. researchgate.net These findings suggest that for this compound, the 4-methyl group, being a weak electron-donating group, contributes favorably to activity, and further optimization could be achieved by exploring other electron-donating substituents at this position.
The following table, adapted from research on related pyrazolo[1,5-a]pyrimidine (B1248293) analogues, illustrates the impact of 4'-substituents on antimycobacterial activity. mdpi.com
Table 1: Effect of 4'-Substituents on Biological Activity of Pyrazolo[1,5-a]pyrimidine Analogues
| Compound Analogue | 4'-Substituent | Substituent Type | Resulting Activity |
|---|---|---|---|
| 60 | -CO₂Me | Electron-Withdrawing | Inactive |
| 61 | -SO₂Me | Electron-Withdrawing | Inactive |
| 65 | -NMe₂ | Strong Electron-Donating | Active |
| 66 | -N-morpholine | Strong Electron-Donating | Excellent Activity |
| 67 | -NH₂ | Strong Electron-Donating | Active |
Application of Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. nih.gov This computational technique is invaluable for predicting the activity of novel compounds and for gaining insight into the molecular properties that drive efficacy. nih.govmdpi.com For pyrimidine derivatives, QSAR models have been successfully developed to predict inhibitory activity against various targets, such as VEGFR-2. nih.gov
The QSAR process involves calculating a set of molecular descriptors (e.g., electronic, steric, topological, and lipophilic properties) for a series of compounds with known activities. Mathematical models are then generated using methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). nih.gov The predictive power of these models is rigorously validated using statistical metrics such as the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govnih.gov
A study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors demonstrated the power of this approach. nih.gov The researchers developed both MLR and ANN models, finding that the non-linear ANN model had superior predictive capability. nih.gov
Table 2: Statistical Validation of QSAR Models for Pyrimidine Derivatives as VEGFR-2 Inhibitors
| Model Type | R² (Coefficient of Determination) | Q² (Cross-Validated R²) | RMSE (Root Mean Square Error) |
|---|---|---|---|
| MLR | 0.889 | Lower than ANN | Higher than ANN |
| ANN | 0.998 | Higher than MLR | Lower than MLR |
Data adapted from a QSAR study on pyrimidine derivatives. nih.gov
Such models can guide the rational design of new this compound analogues by predicting which structural modifications are most likely to improve a desired biological activity.
Pharmacophore Modeling and Ligand-Based Design Principles
Pharmacophore modeling is a powerful ligand-based design strategy employed when the three-dimensional structure of the biological target is unknown or when researchers want to design new ligands based on the properties of known active compounds. dergipark.org.trnih.gov The process begins with a set of active molecules, which are conformationally analyzed and superimposed to identify the common chemical features responsible for their activity. nih.gov
This process generates a 3D pharmacophore hypothesis, which serves as a template or query for virtual screening of large chemical databases. dergipark.org.trnih.gov The goal is to identify novel chemical scaffolds that match the pharmacophoric features and spatial constraints, and are therefore likely to be active at the same target. nih.govbiointerfaceresearch.com The identified "hits" from the virtual screen can then be acquired or synthesized for biological testing.
For a compound like this compound, a ligand-based pharmacophore model would be constructed from a series of its active analogues. nih.gov The resulting model, featuring defined HBA, HBD, and hydrophobic/aromatic sites, would then be used to filter databases for new molecules. nih.gov This approach has been successfully applied to discover inhibitors for numerous targets, including histone deacetylases and various kinases, using scaffolds related to pyrimidines. nih.gov The combination of pharmacophore modeling with molecular docking often follows to refine the hit list and prioritize candidates for synthesis. biointerfaceresearch.com
Molecular Interactions and Biological Target Engagement
Enzyme Inhibition Kinetics and Mechanistic Studies
The inhibitory activity of N-(4-methylbenzyl)-(2-pyrimidyl)amine and its derivatives has been explored against several classes of enzymes, including kinases and deubiquitinases.
Kinase Inhibition Profiles (e.g., JAK2, CDK, Abl, PDGF Receptor)
The 2-aminopyrimidine (B69317) scaffold is a common feature in a variety of kinase inhibitors. Structure-activity relationship (SAR) studies on related compounds provide insights into the potential kinase inhibitory activity of this compound.
Janus Kinase 2 (JAK2): Derivatives of N-phenyl-2-aminopyrimidine have been identified as inhibitors of JAK2, a key enzyme in the JAK-STAT signaling pathway. While direct inhibition data for this compound is not available, studies on related compounds highlight the importance of the pyrimidine (B1678525) core for activity. For instance, a series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective JAK2 inhibitors. One of the most potent compounds in this series, compound A8 , demonstrated an IC50 value of 5 nM for JAK2 and exhibited significant selectivity over other JAK family members. smolecule.comnih.gov
Cyclin-Dependent Kinases (CDKs): The N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been investigated for CDK2 inhibition. One derivative, compound 15 , was identified as a potent CDK2 inhibitor with a Ki of 0.005 µM. nih.gov Although structurally different from this compound, this highlights the potential of the 2-aminopyrimidine core to be developed into CDK inhibitors.
Abl Kinase: Imatinib, a well-known inhibitor of the Bcr-Abl tyrosine kinase, features a 2-phenylaminopyrimidine structure. researchgate.netnih.gov A derivative, CHMFL-ABL-053 , which is a 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, has been shown to be a potent and selective inhibitor of BCR-ABL with an IC50 of 70 nM. nih.govresearchgate.net
Platelet-Derived Growth Factor (PDGF) Receptor: The pyrimidine scaffold is also present in some PDGF receptor inhibitors. For example, a series of N-(3-(4-(pyridin-3-yl)-1H-imidazol-2-ylamino)phenyl)amides, which are bioisosteres of imatinib, have shown potent inhibitory activity against the PDGF receptor. namibian-studies.com
Interactive Data Table: Kinase Inhibition by this compound Analogs
| Compound/Analog | Target Kinase | IC50/Ki | Reference |
| A8 | JAK2 | 5 nM (IC50) | smolecule.comnih.gov |
| Compound 15 | CDK2 | 0.005 µM (Ki) | nih.gov |
| CHMFL-ABL-053 | BCR-ABL | 70 nM (IC50) | nih.govresearchgate.net |
| Imatinib analog | PDGFR | 0.2 µM (IC50) | namibian-studies.com |
Deubiquitinase Inhibition (e.g., USP1/UAF1)
Research into the inhibition of deubiquitinases by pyrimidine derivatives has identified potent inhibitors of the USP1/UAF1 complex. A notable example is ML323 , an N-benzyl-2-phenylpyrimidin-4-amine derivative, which demonstrates nanomolar potency in inhibiting USP1/UAF1. nih.govnamibian-studies.comnih.govresearchgate.netnih.govijpsjournal.com It is important to note that ML323 is a pyrimidin-4-amine, differing from the pyrimidin-2-amine core of the subject compound. Structure-activity relationship studies on ML323 have shown that modifications to the benzyl (B1604629) and phenyl rings can significantly impact inhibitory activity. nih.govnamibian-studies.com
Interactive Data Table: Deubiquitinase Inhibition by a Related Pyrimidine Derivative
| Compound | Target Deubiquitinase | IC50 | Reference |
| ML323 | USP1/UAF1 | 76 nM | nih.gov |
Modulation of Other Enzyme Activities (e.g., NAPE-PLD, COX-2, Alkaline Phosphatase, Laccase)
N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD): While there is no direct data on this compound, a high-throughput screening identified a pyrimidine-4-carboxamide (B1289416) derivative, Compound 2 , as a submicromolar inhibitor of NAPE-PLD with a Ki of 0.30 µM. nih.gov This suggests that the pyrimidine scaffold can be a starting point for developing NAPE-PLD inhibitors.
Cyclooxygenase-2 (COX-2): The pyrimidine nucleus is a feature of some COX-2 inhibitors. nih.govnih.gov However, specific inhibitory data for this compound against COX-2 is not available in the reviewed literature.
Alkaline Phosphatase and Laccase: No relevant studies were found that investigated the modulation of alkaline phosphatase or laccase activity by this compound or closely related analogs.
Receptor Binding Studies and Selectivity Profiling
Information regarding the direct binding of this compound to specific receptors is limited. However, a related compound, 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate , has been identified as a selective antagonist for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. researchgate.net This finding suggests that the 2-(benzylamino)pyrimidine moiety can be incorporated into structures that target specific receptors. Further research is needed to determine the receptor binding profile and selectivity of this compound itself.
Cellular Signaling Pathway Modulation (e.g., Nrf2, Toll/Imd, IgE/IgG receptor signaling)
Nrf2 Pathway: The Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. Certain pyrimidine derivatives have been shown to activate this pathway. For example, a pyrazolo[3,4-d]pyrimidine derivative was found to upregulate Nrf2-target antioxidant enzymes. nih.gov While this provides a potential link between pyrimidine-based compounds and Nrf2 modulation, direct evidence for this compound is currently lacking.
Toll/Imd Pathway: The Toll and Imd signaling pathways are crucial components of the innate immune response in insects and have homologs in mammals (Toll-like receptors). Some pyrimidine-based compounds have been shown to modulate these pathways. For instance, a dimeric derivative of a pyrimidin-2(1H)-one, LT127 , was found to inhibit LPS-mediated IFN-β and subsequent CXCL10 mRNA transcription through TLR4- and TRAM/TRIF-mediated signaling. However, there is no specific data on the effect of this compound on Toll or Imd signaling.
IgE/IgG Receptor Signaling: No studies were identified that investigated the effects of this compound or its close analogs on IgE or IgG receptor signaling pathways.
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein or enzyme. This method is crucial for understanding the binding mode and estimating the strength of the interaction. For the 2-aminopyrimidine (B69317) scaffold, which is a core component of many kinase inhibitors, docking studies are routinely performed to elucidate interactions within the ATP-binding site.
Research on various 2-aminopyrimidine derivatives has shown that the pyrimidine (B1678525) core often acts as a hinge-binder, forming key hydrogen bonds with the backbone of the protein's hinge region. tandfonline.comnih.gov For instance, studies targeting enzymes like Insulin-like Growth Factor 1 Receptor (IGF1R), Epidermal Growth Factor Receptor (EGFR), and β-glucuronidase have demonstrated the utility of docking in identifying critical interactions. tandfonline.comnih.gov In a typical docking study involving a kinase, the amino group of the 2-aminopyrimidine moiety forms one or more hydrogen bonds with hinge residues, while the substituted benzyl (B1604629) and pyrimidyl groups explore adjacent hydrophobic pockets, influencing potency and selectivity. nih.gov
Docking simulations predict the binding affinity, often expressed as a docking score (in kcal/mol), and reveal the specific amino acid residues that stabilize the ligand. For example, in a study of 2-aminopyrimidine derivatives as β-glucuronidase inhibitors, docking analysis showed that an amine group on the pyrimidine ring formed a hydrogen bond with the carbonyl of Phe161. nih.gov Such insights are fundamental for the structure-based design of more potent and selective analogues.
| Compound Analogue | Target Enzyme | Experimental IC₅₀ (µM) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Analogue 1 | β-Glucuronidase | 72.0 ± 6.20 | Phe161 |
| Analogue 2 | β-Glucuronidase | 2.8 ± 0.10 | (Not specified) |
| Analogue 3 | β-Glucuronidase | 126.43 ± 6.16 | (Not specified) |
Molecular Dynamics (MD) Simulations for Binding Dynamics and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and conformational changes over time. MD simulations are frequently employed to validate docking poses and to gain a deeper understanding of the binding event for aminopyrimidine-based inhibitors. nih.gov
In these simulations, the docked ligand-protein complex is placed in a simulated physiological environment (water, ions) and the movements of atoms are calculated over a period of nanoseconds to microseconds. Key analyses from MD simulations include:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds predicted by docking.
Binding Free Energy Calculations: Methods like MM/PBSA and MM/GBSA are used to estimate the binding free energy, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com
Studies on kinase inhibitors with related scaffolds have used MD simulations to confirm that the ligand remains stably bound in the active site and to identify crucial residues for binding. rsc.orgrsc.org For instance, simulations of CDK2/4/6 inhibitors highlighted that electrostatic interactions with key lysine (B10760008) and aspartate residues, along with nonpolar interactions, were critical for inhibitor potency. nih.gov Such analyses are vital for understanding the physical basis of an inhibitor's efficacy and selectivity. rsc.org
Computational Prediction of Relevant Biological Parameters (e.g., ADME-related properties for research compounds)
Cheminformatics tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds early in the research process. For a research compound like N-(4-methylbenzyl)-(2-pyrimidyl)amine, these in silico predictions help to assess its drug-likeness and identify potential liabilities before committing to costly synthesis and experimental testing.
ADME predictions are based on the molecular structure and use quantitative structure-property relationship (QSPR) models. While specific data for this compound is not published, computational ADME studies on the closely related 2-aminopyridine (B139424) class of compounds have been performed. nih.gov These analyses typically evaluate a range of physicochemical and pharmacokinetic properties.
| Parameter | Description | Importance in Research |
|---|---|---|
| Molecular Weight (MW) | The mass of one mole of the compound. | Influences size and diffusion; often kept <500 Da (Lipinski's Rule). |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Measures lipophilicity, which affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. | Correlates with passive molecular transport through membranes. |
| Aqueous Solubility (LogS) | The predicted solubility of the compound in water. | Crucial for absorption and formulation. |
| Human Intestinal Absorption (HIA) | The percentage of the compound predicted to be absorbed from the gut. | Key parameter for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. | Important for CNS targets or for avoiding CNS side effects. |
Virtual Screening and De Novo Design Methodologies for Aminopyrimidine Analogues
Virtual screening and de novo design are powerful computational strategies for discovering new molecules with desired biological activity. These methods are particularly relevant for identifying novel aminopyrimidine analogues. researchgate.netnih.gov
Virtual Screening involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a specific biological target. researchgate.net This can be done using either ligand-based or structure-based approaches:
Structure-Based Virtual Screening (SBVS): Uses molecular docking to "fit" millions of compounds into the 3D structure of a target protein, ranking them based on their docking scores. researchgate.net
Ligand-Based Virtual Screening (LBVS): Uses a known active molecule as a template to search for other compounds with similar chemical features (e.g., shape, pharmacophores).
A consensus virtual screening approach was successfully used to identify aminopyrimidine derivatives as potential multiflavivirus inhibitors by filtering a database of 7.6 million compounds. nih.govresearchgate.net
De Novo Design algorithms build novel molecules from scratch, piece by piece, directly within the binding site of a target protein. researchgate.net These methods can generate entirely new chemical structures that are optimized for the target's geometry and chemical environment. Generative neural networks have been developed for the de novo design of potential anticancer drugs based on the aminopyrimidine scaffold, targeting enzymes like Bcr-Abl tyrosine kinase. researchgate.net These approaches offer a path to exploring new chemical space and designing highly optimized aminopyrimidine analogues.
Preclinical Biological Evaluation in Model Systems
In Vitro Cellular Assays and Mechanistic Investigations
A series of novel pyrimidin-2-amine derivatives were synthesized and evaluated for their inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication that is overexpressed in a variety of cancers. nih.gov One promising compound from this series, compound 8h , demonstrated potent antiproliferative activity against breast cancer cells. nih.gov
Similarly, another study focused on 4-amino-thieno[2,3-d]pyrimidine derivatives. nih.gov These compounds were tested for their ability to inhibit the proliferation of MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One of the most active compounds, compound 2 , exhibited a significant antiproliferative effect against the MCF-7 cell line. nih.gov
Furthermore, research on 4-substituted 5-methyl-furo[2,3-d]pyrimidines revealed that several compounds in this series exhibited single-digit nanomolar IC50 values in EGFR-overexpressing A431 cells. nih.gov For instance, compound 10 , the N4-Me-4′-N,N-diMe analog, was identified as the most potent EGFR kinase inhibitor with an IC50 of 3.1 nM. nih.gov
A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for their anticancer activity as RXRα antagonists. nih.gov Among these, compound 6A showed potent anti-proliferative activity against human cancer cell lines HepG2 and A549, with IC50 values below 10 mM, while exhibiting low cytotoxicity in normal LO2 and MRC-5 cells (IC50 > 100 mM). nih.gov
The table below summarizes the antiproliferative activity of selected pyrimidine (B1678525) derivatives.
| Compound/Derivative | Cancer Cell Line(s) | Activity | Reference |
| Compound 8h (a pyrimidin-2-amine derivative) | Breast cancer cells | Excellent antiproliferative activity | nih.gov |
| Compound 2 (a 4-amino-thieno[2,3-d]pyrimidine derivative) | MCF-7 | IC50: 4.3 ± 0.11 µg/mL (0.013 µM) | nih.gov |
| Compound 10 (a 4-substituted 5-methyl-furo[2,3-d]pyrimidine) | A431 (EGFR-overexpressing) | IC50: 3.1 nM | nih.gov |
| Compound 6A (a (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide derivative) | HepG2, A549 | IC50 < 10 µM | nih.gov |
The investigation into the mechanisms of action of pyrimidine derivatives often includes an analysis of their effects on the cell cycle and the induction of apoptosis. While direct studies on N-(4-methylbenzyl)-(2-pyrimidyl)amine are not available, related compounds have been shown to influence these cellular processes.
A study on novel diarylpyridine derivatives, designed as tubulin polymerization inhibitors, demonstrated that the representative compound 10t induced an accumulation of cells in the G2/M phase of the cell cycle. uni.lu This cell cycle arrest ultimately led to mitotic catastrophe and apoptosis. uni.lu Immunofluorescence staining confirmed that compound 10t disrupted the microtubule network in HeLa cells. uni.lu
Research on a class I HDAC inhibitor, mocetinostat , which contains a pyrimidine moiety, has shown its ability to induce apoptosis in various tumor cell lines. nih.gov Mocetinostat has been found to abrogate cell growth and induce apoptosis in leiomyosarcoma (LMS) cells. nih.gov In models of medulloblastoma, it reduced tumor growth by decreasing proliferation and increasing apoptosis of tumor cells. nih.gov
Furthermore, studies on the extrinsic apoptosis pathway have shown that the cell cycle stage can influence the kinetics of cell death. For instance, cells exposed to TRAIL (TNF-related apoptosis-inducing ligand) in the G1 phase of the cell cycle died significantly faster than cells stimulated in the S/G2/M phase. nih.gov This suggests a potential interplay between cell cycle regulation and the apoptotic response to certain stimuli. Another study using a TatBim peptide-photosensitizer conjugate found that apoptosis was most efficiently induced at the G1/S transition phase in HeLa cells. nih.gov
The table below outlines the observed effects of related compounds on cell cycle and apoptosis.
| Compound/Derivative | Cellular Model | Effect on Cell Cycle | Apoptosis Induction | Reference |
| Compound 10t (a diarylpyridine derivative) | HeLa, MCF-7, SGC-7901 | G2/M phase accumulation | Induced via mitotic catastrophe | uni.lu |
| Mocetinostat (a class I HDAC inhibitor) | Leiomyosarcoma (LMS) cells, Medulloblastoma models | Abrogated cell growth | Induced apoptosis | nih.gov |
| TRAIL | NCI-H460/geminin cells, HCT-116 cells | Prolonged cycle progression | Faster in G1 phase | nih.gov |
| TatBim-PS | HeLa/Fucci2 cells | Not specified | Most efficient at G1/S transition | nih.gov |
The anti-inflammatory and immunomodulatory properties of pyrimidine derivatives have been investigated in various cellular systems. Although specific data for this compound is not detailed in the provided search results, studies on related pyrimidine-containing compounds offer valuable insights.
A novel NF-κB inhibitory compound, a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1) , was shown to exert anti-inflammatory effects by inhibiting inflammatory mediators. researchgate.net In a study involving three different inflammatory animal models, this compound suppressed the production of tumor necrosis factor-α (TNF-α). researchgate.net
Another study on newly synthesized pyrimidine and pyrimidopyrimidine derivatives explored their in vitro anti-inflammatory activity using a membrane stabilization or anti-hemolytic activity method. nih.gov Compounds 4b, 10c, and 11a-c demonstrated strong anti-hemolytic and antioxidant effects, which are indicative of their potential to protect red blood cells from hemolysis, a process associated with inflammation. nih.gov
The table below summarizes the anti-inflammatory and immunomodulatory findings for these related pyrimidine derivatives.
| Compound/Derivative | Cellular System/Model | Observed Effects | Reference |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1) | Acute hepatitis, collagen-induced arthritis, and serum-transfer arthritis models in mice | Suppressed TNF-α production and inhibited inflammatory mediators. | researchgate.net |
| Compounds 4b, 10c, 11a-c (pyrimidine and pyrimidopyrimidine derivatives) | In vitro anti-hemolytic assay | Demonstrated strong anti-hemolytic and antioxidant effects. | nih.gov |
The antimicrobial and antifungal potential of pyrimidine derivatives has been an area of active research. While specific data for this compound is not available, studies on various pyrimidine-based compounds have demonstrated their efficacy against a range of microbial and fungal strains.
A study on newly synthesized pyrimidine and pyrimidopyrimidine derivatives evaluated their antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), a Gram-negative bacterium (Escherichia coli), and two fungal species (Candida albicans and Aspergillus flavus). nih.gov Several compounds, including 3a, 3b, 3d, 4a-d, 9c, and 10b , exhibited excellent antimicrobial activities when compared to the reference drugs ampicillin (B1664943) and clotrimazole. nih.gov
Another research effort focused on N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. nih.gov These compounds showed good activity against strains of S. aureus and B. subtilis. nih.gov The derivative without substituents in the benzene (B151609) ring and compounds with small substituents like methyl or methoxyl groups in the para-position of the benzene ring showed higher activity. nih.gov
The table below presents a summary of the antimicrobial and antifungal activities of these pyrimidine derivatives.
| Compound/Derivative Series | Microbial/Fungal Strains | Efficacy | Reference |
| Pyrimidine and pyrimidopyrimidine derivatives (e.g., 3a, 3b, 3d, 4a-d, 9c, 10b) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, Aspergillus flavus | Excellent antimicrobial activities. | nih.gov |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good activity, particularly for derivatives with no or small para-substituents on the benzyl (B1604629) ring. | nih.gov |
In Vivo Efficacy Studies in Non-Human Animal Models
While specific in vivo efficacy studies for this compound were not identified in the search results, research on structurally related pyrimidine derivatives has demonstrated their potential for target engagement and efficacy in rodent models for various conditions.
A study on a series of NR2B subtype selective N-methyl-d-aspartate (NMDA) antagonists led to the identification of a potent 2-aminopyrimidine (B69317) derivative, compound 20j (4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate). nih.gov This compound demonstrated efficacy in in vivo rodent models of antinociception, allodynia, and Parkinson's disease. nih.gov Its good oral bioavailability and brain penetration further supported its potential for in vivo activity. nih.gov
In another study, a novel class of antitumor agents, 2-(4-aminophenyl)benzothiazoles, were developed into water-soluble prodrugs. The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, compound 2b , showed significant retardation of breast (MCF-7) and ovarian (IGROV-1) xenograft tumor growth in mice. This was accompanied by the induction of cytochrome P450 1A1 protein expression in the tumors, indicating target engagement.
Furthermore, a novel NF-κB inhibitory 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1) was evaluated in three different inflammatory animal models. researchgate.net In an acute hepatitis model, it suppressed TNF-α production and prevented early death in a dose-dependent manner. researchgate.net In both collagen-induced arthritis and serum-transfer arthritis models in mice, this compound significantly attenuated arthritis scores and joint inflammation. researchgate.net
The table below summarizes the in vivo efficacy of these related pyrimidine derivatives in rodent models.
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Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Compound Analysis and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are indispensable for separating N-(4-methylbenzyl)-(2-pyrimidyl)amine from starting materials, byproducts, and degradants, thereby allowing for its accurate analysis and purity determination. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis of pyrimidine (B1678525) derivatives. researchgate.net This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase (typically C8 or C18 silica (B1680970) gel columns) and a polar mobile phase. researchgate.net The separation is generally achieved using either an isocratic or a gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape. docuchem.com Detection is commonly performed using a photodiode array (PDA) detector or a UV detector set at a wavelength where the analyte exhibits maximum absorbance. ptfarm.pl The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While less common for non-volatile pyrimidine derivatives, GC can be employed, sometimes requiring derivatization to increase the volatility of the analyte. helsinki.fi In GC, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. nih.gov A Flame Ionization Detector (FID) or a mass spectrometer (MS) is typically used for detection. For purity analysis, the peak area of this compound is compared against the total peak area of all components in the sample.
Below is an interactive data table summarizing typical HPLC conditions for the analysis of pyrimidine derivatives, which would be applicable to this compound.
Table 1: Illustrative HPLC Parameters for Purity Assessment
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) | researchgate.netptfarm.pl |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile/Methanol | docuchem.comcreative-proteomics.com |
| Elution Mode | Gradient or Isocratic | researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | researchgate.netptfarm.pl |
| Column Temperature | Ambient to 40°C | docuchem.comcreative-proteomics.com |
| Detector | PDA or UV at ~254 nm | docuchem.comptfarm.pl |
| Injection Volume | 5 - 20 µL | docuchem.com |
Spectroscopic Methods for Structural Elucidation of Novel Derivatives
Spectroscopic techniques are critical for the unambiguous confirmation of the chemical structure of newly synthesized compounds like derivatives of this compound. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. sapub.org When coupled with a chromatographic system (e.g., LC-MS or GC-MS), it becomes a highly sensitive and specific analytical tool. creative-proteomics.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, and the resulting fragmentation pattern provides valuable structural information. nih.gov For this compound, characteristic fragmentation would likely involve cleavage of the benzyl-nitrogen bond, leading to fragments corresponding to the 4-methylbenzyl cation and the 2-aminopyrimidine (B69317) radical cation. sapub.orgmiamioh.edu
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrimidine-H (4,6) | ~8.3 | Doublet | chemicalbook.com |
| Pyrimidine-H (5) | ~6.6 | Triplet | chemicalbook.com |
| Benzyl-H (aromatic) | ~7.1-7.3 | Multiplet | rsc.org |
| Amine-H (NH) | Variable | Broad Singlet | rsc.org |
| Methylene-H (CH₂) | ~4.6 | Doublet | rsc.org |
| Methyl-H (CH₃) | ~2.3 | Singlet | chemicalbook.com |
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| Fragment | Structure | m/z (Expected) | Reference |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₄N₄ + H]⁺ | 215 | nih.gov |
| 4-methylbenzyl cation | [C₈H₉]⁺ | 105 | miamioh.edu |
| 2-aminopyrimidine fragment | [C₄H₅N₃]⁺ | 95 | sapub.org |
| Tropylium ion | [C₇H₇]⁺ | 91 | miamioh.edu |
Quantitative Analysis in Complex Biological Matrices for Preclinical Research Studies
To understand the pharmacokinetic profile of this compound during preclinical development, it is essential to quantify its concentration in biological samples such as plasma, urine, and tissue homogenates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its superior sensitivity, selectivity, and speed. nih.govnih.gov
The method involves extracting the analyte and an internal standard (typically a stable isotope-labeled version of the analyte) from the biological matrix, often using protein precipitation, liquid-liquid extraction, or solid-phase extraction. helsinki.fi The extract is then injected into an HPLC or UPLC system for separation. creative-proteomics.comnih.gov The separated analyte is subsequently detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the complex biological matrix, allowing for accurate and precise quantification even at very low concentrations. nih.gov The method must be thoroughly validated according to regulatory guidelines to ensure its reliability for preclinical studies. nih.gov
Table 4: General LC-MS/MS Parameters for Quantitative Bioanalysis
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Protein Precipitation (e.g., with acetonitrile) or Solid-Phase Extraction (SPE) | helsinki.fi |
| Chromatography | UPLC with a fast gradient on a C18 column | creative-proteomics.comnih.gov |
| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.gov |
| Mass Analyzer | Triple Quadrupole (QqQ) | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Internal Standard | Stable isotope-labeled analog of the analyte | springernature.com |
| Calibration | Calibration curve prepared in the same biological matrix | nih.govnih.gov |
Future Research Directions and Translational Potential Preclinical Focus
Development of Novel Aminopyrimidine Scaffolds with Enhanced Specificity and Potency
The development of novel aminopyrimidine scaffolds is a key area of research aimed at improving the therapeutic index of these compounds. The core idea is to synthesize new derivatives that exhibit higher potency against their intended biological targets while minimizing off-target effects.
Researchers are actively exploring the synthesis of substituted 2-aminopyrimidine (B69317) (2-AP) derivatives. nih.gov These efforts have led to the identification of several derivatives that can modulate bacterial biofilm formation, with a greater activity observed against Gram-positive bacteria. nih.gov Some of these novel 2-aminopyrimidines have also shown the ability to suppress resistance to conventional antibiotics in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The synthesis of these compounds often involves techniques like the Sonogashira coupling and Suzuki coupling reactions to create a diverse library of molecules for screening. nih.gov
The imidazopyrimidine scaffold, a nitrogen-fused heterocycle, is another area of interest due to its broad pharmacological utility, including antiviral, antifungal, anti-inflammatory, and anticancer actions. rsc.org The adaptability of this structure allows for extensive modifications to optimize its pharmacological effects through structure-activity relationship (SAR) studies. rsc.org
Future work will likely focus on creating more complex and diverse aminopyrimidine libraries. The use of microwave-assisted organic synthesis has been shown to be an efficient method for generating these libraries. researchgate.netnanobioletters.com The goal is to develop compounds with improved efficacy and specificity, moving beyond the initial "hit" compounds to "lead" candidates with more desirable drug-like properties.
Exploration of Polypharmacology and Multi-Target Therapeutic Approaches
Polypharmacology is the principle that a single drug can interact with multiple targets, which can be beneficial in treating complex diseases like cancer and central nervous system disorders. wiley.comnih.gov This approach is increasingly being appreciated as a way to achieve a superior therapeutic effect compared to single-target drugs, especially for multifactorial diseases. researchgate.netcolab.ws
For aminopyrimidine scaffolds, a multi-target approach could lead to more effective treatments. nih.gov For instance, some multi-target drugs have been approved by the FDA, demonstrating the viability of this strategy. researchgate.net The rationale is that by modulating multiple pathways involved in a disease, it's possible to overcome the robustness of biological networks and achieve a more profound therapeutic outcome. researchgate.net
The design of multi-target ligands is a key aspect of this approach. It involves creating molecules that can bind to several desired targets while avoiding those that could lead to adverse effects. This strategy can also help in reducing the potential for drug-drug interactions that can occur with combination therapies. researchgate.net
Table 1: Comparison of Single-Target vs. Multi-Target Approaches
| Feature | Single-Target Approach | Multi-Target Approach (Polypharmacology) |
|---|---|---|
| Primary Goal | High selectivity for a single biological target. | Designed to interact with multiple specific targets. |
| Therapeutic Strategy | "Magic bullet" concept, aiming for a precise effect. | Network-based approach to modulate disease pathways. colab.ws |
| Potential Advantages | Lower risk of off-target side effects. | Higher efficacy for complex diseases, potential for synergistic effects. researchgate.net |
| Potential Disadvantages | May be less effective for multifactorial diseases. | Higher risk of unforeseen off-target effects if not carefully designed. |
Integration of Artificial Intelligence and Machine Learning in Aminopyrimidine Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the process and reducing costs. nih.govmdpi.com These technologies are being applied to various stages of drug development, from target identification to lead optimization. nih.govresearchgate.net
In the context of aminopyrimidine drug discovery, AI and ML can be used to:
Predict drug-target interactions: AI algorithms can analyze large datasets to predict how a molecule will interact with a biological target. nih.gov
Virtual screening: AI can be used to screen vast libraries of virtual compounds to identify those with the highest potential for desired biological activity. nih.gov
De novo drug design: AI can generate novel molecular structures with optimized properties for a specific biological target. nih.gov
Predicting ADMET properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates, helping to identify promising compounds early in the discovery process. researchgate.net
The integration of AI and ML offers a powerful set of tools to rationalize and accelerate the design of new aminopyrimidine-based therapies. mdpi.com By leveraging these computational approaches, researchers can more efficiently explore the vast chemical space and identify novel drug candidates with improved therapeutic profiles. researchgate.netresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
